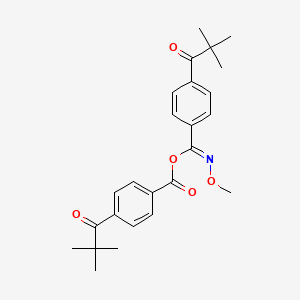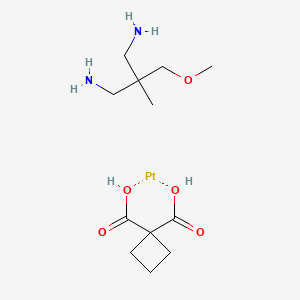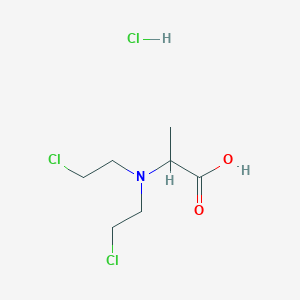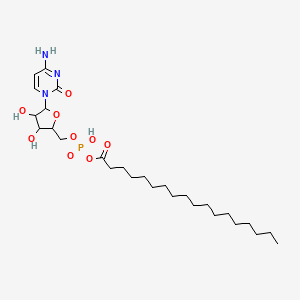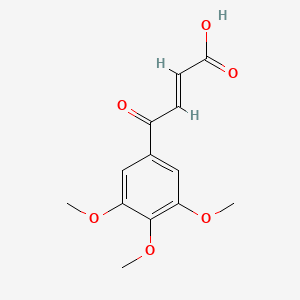
4VQ8Rba9EW
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAK-661: is a compound developed as a specific inhibitory agent of eosinophil chemotaxis. It has been studied for its potential to reduce antigen-induced asthmatic responses, particularly in allergic models . This compound has shown promise in reducing bronchoconstriction and eosinophil infiltration, making it a potential therapeutic agent for respiratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAK-661 involves several steps:
Starting Material: 3,6-dichloro-4-isopropylpyridazine is treated with ethanolic ammonia in a sealed tube at 130-140°C to produce aminopyridazine.
Condensation: The aminopyridazine is then condensed with dimethylformamide dimethyl acetal in boiling toluene, followed by reaction with hydroxylamine hydrochloride to form the formamide oxime.
Cyclization: The formamide oxime is cyclized to triazolopyridazine using polyphosphoric acid at 110°C.
Industrial Production Methods: The industrial production methods for TAK-661 are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: TAK-661 undergoes various chemical reactions, including:
Substitution Reactions: The displacement of the chloro atom in the triazolopyridazine ring.
Condensation Reactions: Formation of formamide oxime from aminopyridazine and dimethylformamide dimethyl acetal.
Cyclization Reactions: Conversion of formamide oxime to triazolopyridazine.
Common Reagents and Conditions:
Ethanolic Ammonia: Used for the initial substitution reaction.
Dimethylformamide Dimethyl Acetal: Used in the condensation step.
Hydroxylamine Hydrochloride: Reacts to form the oxime.
Polyphosphoric Acid: Facilitates the cyclization reaction.
Sodium Hydride: Used in the final substitution step.
Major Products:
Triazolopyridazine Derivatives: Formed through the cyclization and substitution reactions.
Scientific Research Applications
TAK-661 has been primarily studied for its potential in treating respiratory conditions, particularly asthma. It acts as an inhibitor of eosinophil chemotaxis, reducing eosinophil infiltration and bronchoconstriction in allergic models . This makes it a valuable compound for research in respiratory medicine and immunology.
Mechanism of Action
TAK-661 exerts its effects by inhibiting eosinophil chemotaxis. Eosinophils play a significant role in allergen-induced airway responses. By inhibiting their movement, TAK-661 reduces eosinophil infiltration into the airway wall, thereby decreasing bronchoconstriction and airway hyperresponsiveness . The exact molecular targets and pathways involved in this inhibition are still under investigation.
Comparison with Similar Compounds
Montelukast: A leukotriene receptor antagonist used in asthma treatment.
Omalizumab: An anti-IgE antibody used for severe allergic asthma.
Mepolizumab: An anti-interleukin-5 antibody used for eosinophilic asthma.
TAK-661’s unique mechanism of action and its potential to reduce late-phase bronchoconstriction make it a promising candidate for further research and development in respiratory medicine.
Properties
CAS No. |
175215-34-6 |
|---|---|
Molecular Formula |
C13H21N5O3S |
Molecular Weight |
327.41 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(7-propan-2-yl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]propane-1-sulfonamide |
InChI |
InChI=1S/C13H21N5O3S/c1-9(2)10-5-11-15-8-16-18(11)17-12(10)21-6-13(3,4)7-22(14,19)20/h5,8-9H,6-7H2,1-4H3,(H2,14,19,20) |
InChI Key |
ABSYJOKYMQTMMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=NC=NN2N=C1OCC(C)(C)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetic acid](/img/structure/B10782514.png)
![7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid](/img/structure/B10782519.png)
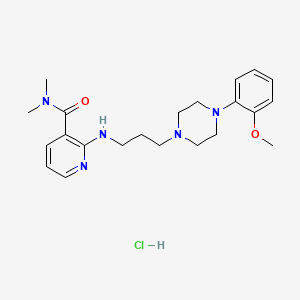
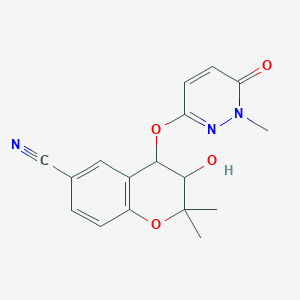
![(9E,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782548.png)

![1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-6,7-dihydropyrrolo[2,3-c]azepin-8-(1H,5H)-one](/img/structure/B10782561.png)
![5-Chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B10782562.png)
![3-Tert-butyl-2,3,4,4a,8,9,13b,14-octahydro-1h-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-ol](/img/structure/B10782568.png)
